Methyl 6,7-dimethoxycoumarin-4-acetate
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Overview
Description
Methyl 6,7-dimethoxycoumarin-4-acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse pharmacological properties. This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions and an acetate group at the 4 position of the coumarin core. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7-dimethoxycoumarin-4-acetate typically involves the Pechmann condensation reaction. This method includes the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the starting materials are 6,7-dimethoxyphenol and ethyl acetoacetate. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 6,7-dimethoxycoumarin-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of alkyl or acyl groups at the aromatic ring.
Scientific Research Applications
Methyl 6,7-dimethoxycoumarin-4-acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mechanism of Action
The mechanism of action of methyl 6,7-dimethoxycoumarin-4-acetate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can be beneficial in treating conditions like Alzheimer’s disease. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with various cellular pathways .
Comparison with Similar Compounds
6,7-Dimethoxy-4-methylcoumarin: Similar structure but lacks the acetate group.
7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group instead of methoxy groups.
4-Methylcoumarin: Lacks both methoxy and acetate groups
Uniqueness: Methyl 6,7-dimethoxycoumarin-4-acetate is unique due to the presence of both methoxy and acetate groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential as a pharmacological agent compared to its analogs .
Properties
CAS No. |
88404-16-4 |
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Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 2-(6,7-dimethoxy-2-oxochromen-4-yl)acetate |
InChI |
InChI=1S/C14H14O6/c1-17-11-6-9-8(4-13(15)19-3)5-14(16)20-10(9)7-12(11)18-2/h5-7H,4H2,1-3H3 |
InChI Key |
HESQWRMSNXAOHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)OC)OC |
Origin of Product |
United States |
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